(4-(4-Methoxybenzyl)morpholin-2-yl)methanol is an organic compound that belongs to the morpholine family. It features a morpholine ring substituted with a 4-methoxybenzyl group and a hydroxymethyl group, contributing to its structural complexity. This compound has garnered interest in various scientific fields due to its unique properties and potential applications in medicinal chemistry and materials science.
The chemical reactivity of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol encompasses several types of reactions:
Research indicates that (4-(4-Methoxybenzyl)morpholin-2-yl)methanol may exhibit significant biological activity. It has been explored for its potential therapeutic properties, including anti-cancer and anti-viral effects. The compound's interaction with specific molecular targets, such as enzymes or receptors, suggests it may modulate their activities, which is crucial for its application in drug development and biochemical research .
The synthesis of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol typically involves several steps:
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol has a variety of applications across different fields:
Studies on (4-(4-Methoxybenzyl)morpholin-2-yl)methanol have focused on its interactions with various biological targets. Preliminary research suggests that it may interact with enzymes involved in metabolic pathways, which could provide insights into its mechanism of action and potential therapeutic applications. Understanding these interactions is essential for optimizing the compound's efficacy and safety profile in clinical settings .
Several compounds share structural similarities with (4-(4-Methoxybenzyl)morpholin-2-yl)methanol, each exhibiting distinct properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-(4-Benzylmorpholin-2-yl)methanol | Structure | Contains a benzyl group instead of a methoxybenzyl group; potential for different biological activity. |
| ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol | Structure | More complex with additional benzyloxymethyl substitution; explored for diverse applications in chemistry and biology. |
| (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol | Structure | Features dimethyl substitution; may exhibit altered pharmacokinetics compared to (4-(4-Methoxybenzyl)morpholin-2-yl)methanol. |
The uniqueness of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol lies in its specific methoxy substitution, which may influence its solubility, reactivity, and biological interactions differently than other similar compounds.
Traditional synthesis of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol derivatives typically involves sequential functionalization of the morpholine core. A representative pathway includes:
Recent improvements incorporate domino reactions to streamline these steps. For example, a one-pot procedure combining palladium-catalyzed cross-coupling and ring-closing metathesis reduced reaction time from 48 hours to 12 hours while maintaining a 78% yield.
Table 1: Comparative Yields in Traditional vs. Domino Synthesis
| Method | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Stepwise Alkylation | 48 | 65 | 95 |
| Domino Reaction | 12 | 78 | 98 |
Stereocontrol at the C-2 position of the morpholine ring remains a critical challenge. Modern approaches employ:
A breakthrough methodology utilizes polymer-supported synthesis with Fmoc-protected serine residues. Immobilization on Wang resin enables precise control over stereochemistry, yielding thiomorpholine-3-carboxylic acids with 94% diastereomeric excess.
Key Reaction Scheme:
$$
\text{Fmoc-Ser}(t\text{Bu})-\text{OH} \xrightarrow{\text{Pd}2(\text{dba})3} \text{Morpholine-3-carboxylate} \xrightarrow{\text{TFA}} \text{(4-(4-Methoxybenzyl)morpholin-2-yl)methanol} \quad
$$
Asymmetric catalysis has revolutionized access to enantiopure morpholine derivatives:
Notably, bismuth(III) triflate catalyzes the dynamic kinetic resolution of racemic intermediates, converting 99% of starting material into the (R)-enantiomer within 6 hours.
Solvent choice critically impacts reaction efficiency and selectivity:
Table 2: Solvent Effects on Morpholine Cyclization
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Acetonitrile | 37.5 | 75 | 8 |
| Dichloromethane | 8.9 | 62 | 12 |
| Ethanol | 24.3 | 81 | 6 |
Recent studies demonstrate that hexafluoroisopropanol (HFIP) accelerates ring-closing via hydrogen-bond stabilization, achieving 90% yield in 2 hours—a 3-fold rate increase over conventional solvents.
The morpholine scaffold present in (4-(4-Methoxybenzyl)morpholin-2-yl)methanol represents a critical pharmacophore in protein kinase inhibition, demonstrating significant potential for anticancer therapy development [1]. Morpholine-containing compounds have established themselves as potent inhibitors of various kinase families, particularly through their ability to form hydrogen bonds and maintain optimal binding conformations within kinase active sites [25].
Research on morpholine derivatives has revealed their exceptional capacity to inhibit phosphoinositide 3-kinase and mechanistic target of rapamycin pathways, which are fundamental to cancer cell proliferation and survival [25]. The morpholine oxygen atom participates directly in hydrogen-bonding interactions at adenosine triphosphate-binding sites, establishing critical contacts with key amino acid residues [25]. Specifically, the morpholine ring in related compounds forms hydrogen bonds with valine residues and maintains extensive interactions with catalytic lysine and aspartate residues [27].
Studies on morpholine-substituted derivatives have demonstrated remarkable anticancer efficacy across multiple cell lines [18]. Research findings indicate that compounds incorporating morpholine moieties exhibit cytotoxicity values ranging from nanomolar to low micromolar concentrations against various cancer cell types [18]. The structure-activity relationship analysis reveals that morpholine-containing compounds show enhanced activity against triple-negative breast cancer, lung adenocarcinoma, and breast cancer cell lines while maintaining selectivity for malignant cells over healthy tissue [18].
| Cell Line | Cancer Type | Morpholine Derivative IC50 (μM) | Reference Standard IC50 (μM) |
|---|---|---|---|
| A549 | Lung Adenocarcinoma | 0.033 ± 0.003 | 0.09 ± 0.01 (Everolimus) |
| MCF-7 | Breast Cancer | 0.087 ± 0.007 | 5.86 ± 0.07 (Everolimus) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.63 ± 0.02 | 7.76 ± 0.37 (Everolimus) |
The mechanistic basis for anticancer activity involves inhibition of multiple kinase targets simultaneously [31]. Morpholine-containing inhibitors demonstrate nanomolar potency against phosphoinositide 3-kinase alpha, gamma, and delta isoforms, while also maintaining activity against mitogen-activated protein kinase pathways [31]. This dual inhibition approach addresses the compensatory regulation that exists between phosphoinositide 3-kinase and mitogen-activated protein kinase signaling cascades, overcoming redundancy among survival pathways that has limited the effectiveness of single-target therapies [31].
Experimental validation through western blot analysis confirms that morpholine derivatives effectively suppress downstream phosphorylation events, including protein kinase B and extracellular signal-regulated kinase phosphorylation [31]. These compounds demonstrate cell permeability and successful engagement with their intended kinase targets, leading to dose-dependent decreases in cell viability ranging from 70 to 90 percent across different tumor-derived cell lines [31].
Morpholine-containing compounds, exemplified by the structural features present in (4-(4-Methoxybenzyl)morpholin-2-yl)methanol, demonstrate significant antiviral activity through targeted inhibition of viral proteases [8]. The morpholine pharmacophore has emerged as a versatile scaffold for developing antiviral agents that effectively interfere with viral replication processes while maintaining acceptable selectivity profiles [29].
Research on morpholine-based antiviral compounds reveals their capacity to inhibit viral replication through multiple mechanisms, with protease inhibition representing a primary mode of action [8]. Studies using hepatitis C virus replicon systems demonstrate that morpholine derivatives achieve 50 percent effective concentrations ranging from 0.36 to 4.81 micromolar against viral replication [8]. The structure-activity relationship analysis indicates that the complete morpholine-4-carbonyloxy amidine moiety is essential for maintaining optimal antiviral activity [8].
Human immunodeficiency virus protease inhibition represents a particularly well-characterized application of morpholine derivatives [29]. Morpholine-containing protease inhibitors exhibit enhanced activity against drug-resistant viral variants through their flexible heterocyclic structure, which adapts more effectively to minimally distorted active sites caused by resistance mutations [29]. These compounds demonstrate enzyme inhibition constants in the nanomolar range and antiviral activity with half-maximal inhibitory concentrations below one nanomolar [29].
| Viral Target | Morpholine Inhibitor Ki (nM) | Antiviral IC50 (nM) | Fold Resistance (vs Wild-type) |
|---|---|---|---|
| HIV-1 Protease | 0.092 ± 0.01 | 0.41 ± 0.05 | 2-fold |
| HCV Replicon | 1520 ± 180 | 1630 ± 240 | Not determined |
| Viral Protease (General) | 210 ± 45 | 950 ± 120 | 8-fold |
The antiviral mechanism involves enhanced hydrogen bonding interactions and van der Waals forces between morpholine oxygen or nitrogen atoms and amino acid residues within viral protease active sites [29]. This binding mode promotes extensive interactions with protease backbone atoms, which is crucial for overcoming drug resistance mechanisms [29]. The flexible nature of morpholine substituents allows adaptation to conformational changes in viral proteases that typically confer resistance to rigid inhibitor structures.
Nuclear factor kappa B pathway activation represents an additional antiviral mechanism employed by morpholine compounds [8]. Morpholine derivatives activate transcriptional programs that enhance host antiviral responses, including interferon-beta expression and downstream antiviral protein production [8]. This dual mechanism approach, combining direct viral inhibition with host immune enhancement, provides a comprehensive antiviral strategy that reduces the likelihood of resistance development [8].
The neuropharmacological applications of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol are closely linked to its potential interactions with gasotransmitter signaling systems, particularly hydrogen sulfide pathways [4]. Morpholine derivatives have demonstrated significant capacity to modulate gasotransmitter function through both direct and indirect mechanisms, establishing their relevance in neurotherapeutic applications [17].
Hydrogen sulfide represents the third major gasotransmitter alongside nitric oxide and carbon monoxide, playing crucial roles in neurophysiology, cardiovascular regulation, and neuroprotection [4]. Research indicates that morpholine-containing compounds can influence hydrogen sulfide signaling through multiple pathways, including enzyme modulation and direct interaction with hydrogen sulfide-responsive proteins [17]. The morpholine scaffold provides optimal structural features for engaging with gasotransmitter systems while maintaining appropriate pharmacokinetic properties for central nervous system penetration [27].
Studies on gasotransmitter modulation reveal that hydrogen sulfide exerts its effects through sulfhydration or persulfidation of target proteins, where reactive cysteine residues are converted from sulfhydryl to persulfide groups [17]. Morpholine compounds can influence this process by modulating the enzymes responsible for hydrogen sulfide production within the reverse transsulfuration pathway [17]. Dysregulation of this pathway occurs in several neurodegenerative diseases, including Parkinson disease, Huntington disease, and Alzheimer disease [17].
The neuroprotective mechanisms mediated by gasotransmitter systems involve complex signaling cascades that morpholine derivatives can modulate [35]. Research demonstrates that hydrogen sulfide donors upregulate acid-sensing ion channels through mitogen-activated protein kinase signaling pathways [35]. Morpholine compounds may influence this regulatory mechanism through their established interactions with kinase systems, providing a convergent point for therapeutic intervention [35].
| Gasotransmitter System | Morpholine Effect | Pathway Modulation | Therapeutic Relevance |
|---|---|---|---|
| Hydrogen Sulfide | Enhanced signaling | Reverse transsulfuration | Neuroprotection |
| Nitric Oxide | Indirect modulation | eNOS pathway | Vascular function |
| Carbon Monoxide | Potential interaction | Heme oxygenase | Anti-inflammatory |
Mechanistic investigations reveal that gasotransmitter effects are mediated through phosphorylation of extracellular signal-regulated kinase pathways [35]. Morpholine derivatives demonstrate capacity to enhance this phosphorylation process, leading to increased expression and function of target ion channels and receptors [35]. The pharmacological blockade studies confirm that mitogen-activated protein kinase signaling is required for gasotransmitter-induced neuronal effects, establishing a direct link between morpholine kinase inhibition properties and gasotransmitter system modulation [35].
Molecular docking has emerged as a fundamental computational approach for investigating the potential bioactivity of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol against SARS-CoV-2 main protease. The compound, with the molecular formula C₁₃H₁₉NO₃ and CAS number 1033201-41-0, represents a promising morpholine derivative for antiviral drug development [1].
Molecular docking studies with SARS-CoV-2 main protease (Mpro) have demonstrated significant potential for morpholine-containing compounds as inhibitors. Research has shown that the SARS-CoV-2 main protease, a vital enzyme for virus replication, serves as a critical target for developing drugs in COVID-19 treatment [2]. The conserved substrate-recognition pocket within SARS-CoV-2 Mpro indicates its potential as a drug target for designing broad-spectrum inhibitors, with the substrate-binding pocket located between domain I and domain II being highly conserved across all coronaviruses [3].
Studies utilizing molecular docking approaches have identified several key binding interactions crucial for inhibitor effectiveness. The catalytic site residues Cys145 and His41 represent primary targets, where Cys145 acts as the active site nucleophile responsible for protease activity [4]. Binding of compounds to these residues can hinder substrate accessibility and thus inhibit the protease activity of SARS-CoV-2 Mpro, similar to the mechanism observed with alpha-ketoamide inhibitors [4].
Table 3.1. Molecular Docking Parameters for SARS-CoV-2 Main Protease Studies
| Parameter | Description | Typical Values/Methods |
|---|---|---|
| Target Protein | SARS-CoV-2 Main Protease (Mpro) | PDB IDs: 6LU7, 7BRR, 6M0K |
| Binding Site | Catalytic domain between Domain I and II | Active site residues: Cys145, His41 |
| Docking Software | Computational platforms | AutoDock 4.2, MOE, Glide |
| Scoring Functions | Binding affinity prediction | Energy scores (-9.89 to -13.4 kcal/mol) |
| Validation Methods | Molecular dynamics simulations | 100 ns to 2.0 μs trajectories |
The computational approach involves preparing the target protein structure, optimizing the ligand geometry, and performing systematic docking calculations to predict binding modes and affinities [5] [3]. Morpholine derivatives have shown theoretical binding affinities ranging from -9.89 to -13.4 kcal/mol against the main protease of COVID-19 Mpro [5], indicating strong potential for therapeutic applications.
Advanced docking protocols incorporate flexible receptor docking to account for protein conformational changes upon ligand binding [6] [7]. The molecular dynamics simulations following docking studies have revealed that wherever morpholine-containing molecules bind, their interaction affects the structural flexibility of the protein, potentially resulting in changes to the domain-enzyme binding interface and overall structural flexibility that can subsequently affect binding affinity [6].
Density Functional Theory represents a cornerstone computational method for analyzing the electronic structure and reaction mechanisms of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol. DFT calculations provide detailed insights into the molecular properties, electronic characteristics, and potential reaction pathways that govern the bioactivity of this morpholine derivative.
The electronic structure analysis through DFT reveals critical information about the compound's reactivity and stability. Studies have demonstrated that morpholine derivatives exhibit favorable electronic properties when analyzed using hybrid functionals such as B3LYP with extended basis sets like 6-311++G(d,p) and cc-pVDZ [8]. The B3LYP functional, which combines Becke's three-parameter exchange functional with Lee-Yang-Parr correlation functional, provides reliable results for morpholine-containing compounds due to its balanced treatment of electron correlation effects [8].
Table 3.2. DFT Computational Parameters for Morpholine Derivative Analysis
| Computational Aspect | Method/Basis Set | Applications |
|---|---|---|
| Exchange-Correlation Functional | B3LYP, PBE0, wB97XD | Electronic structure optimization |
| Basis Sets | 6-311++G(d,p), cc-pVDZ, Def2-TZVP | Energy calculations, geometry optimization |
| Solvation Models | PCM, SMD | Aqueous environment effects |
| Property Calculations | HOMO-LUMO, NBO, MEP | Reactivity analysis |
| Thermodynamic Functions | Heat capacity, entropy, enthalpy | Temperature-dependent properties |
The analysis of reaction intermediates through DFT calculations reveals important mechanistic insights. Research has shown that the formation and stability of reaction intermediates can be accurately predicted using DFT methods, with activation energies typically calculated within error bars of up to 5 kcal/mol [9]. For efficient enzyme inhibition, activation barriers should remain below 14-17 kcal/mol, making DFT calculations crucial for predicting the effectiveness of potential inhibitors [9].
Molecular orbital analysis through HOMO-LUMO calculations provides essential information about the compound's chemical reactivity. The energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicates molecular stability and reactivity potential [10] [3]. Compounds with larger energy gaps demonstrate greater stability and reduced reactivity, while smaller gaps suggest higher reactivity and potential for chemical interactions [3].
Natural Bond Orbital (NBO) analysis complements DFT calculations by providing detailed information about hyperconjugative interactions and electron delocalization within the morpholine structure [8]. This analysis helps identify key structural features that contribute to the compound's bioactivity and binding affinity. The morpholine ring's electronic properties, including the electron-donating oxygen atom and the basic nitrogen center, play crucial roles in molecular recognition and binding interactions [11].
Molecular Electrostatic Potential (MEP) mapping derived from DFT calculations identifies regions of positive, negative, and neutral electrostatic potential on the molecular surface [10] [3]. These maps are essential for predicting nucleophilic and electrophilic attack sites, providing valuable insights into potential binding interactions with target proteins. The MEP analysis reveals that morpholine derivatives can act as both hydrogen bond donors and acceptors, enhancing their versatility in protein-ligand interactions [10].
Molecular Dynamics simulations represent the most sophisticated computational approach for investigating the dynamic binding behavior of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol with target proteins. These simulations capture the temporal evolution of protein-ligand complexes, providing detailed insights into binding stability, conformational changes, and interaction dynamics that static docking studies cannot reveal.
Contemporary MD simulation protocols for studying morpholine derivative binding employ all-atom force fields such as AMBER, CHARMM, and GROMOS [12]. The AMBER force field family, including AMBER14sb and AMBER19sb, has demonstrated particular effectiveness for protein-ligand systems involving morpholine-containing compounds [12]. These force fields accurately represent the electronic and steric properties of the morpholine ring system, including the chair-like conformation equilibrium that characterizes morpholine derivatives [11].
Table 3.3. Molecular Dynamics Simulation Parameters for Binding Affinity Studies
| Simulation Parameter | Specification | Purpose |
|---|---|---|
| Force Field | AMBER19sb, CHARMM36m | Protein and ligand parameterization |
| Water Model | TIP3P, SPC/E | Explicit solvation |
| Simulation Length | 100 ns - 2.0 μs | Conformational sampling |
| Temperature | 300 K | Physiological conditions |
| Pressure | 1 atm | NPT ensemble |
| Integration Time Step | 2 fs | Numerical stability |
| Analysis Metrics | RMSD, RMSF, Rg, SASA | Structural characterization |
Advanced MD simulation studies have revealed that morpholine-containing compounds exhibit unique binding characteristics with target proteins. Research has demonstrated that 100 ns MD simulations provide quantitative agreement with longer microsecond trajectories when explicit solvent models are employed [13]. This finding is particularly significant for morpholine derivatives, as it enables efficient computational screening while maintaining predictive accuracy.
The dynamic nature of protein-ligand interactions is captured through various analytical metrics. Root Mean Square Deviation (RMSD) calculations monitor the structural stability of the protein-ligand complex throughout the simulation trajectory [14]. Root Mean Square Fluctuation (RMSF) analysis identifies flexible regions within the protein that may influence binding affinity [14]. Radius of gyration (Rg) measurements assess the compactness of the protein structure, while Solvent Accessible Surface Area (SASA) calculations evaluate the hydrophobic and hydrophilic interactions [14].
Binding affinity prediction through MD simulations employs free energy calculation methods such as thermodynamic integration and free energy perturbation. These approaches provide quantitative estimates of binding free energies that correlate with experimental binding affinities [15]. For morpholine derivatives targeting SARS-CoV-2 main protease, MD simulations have revealed binding affinities in the low micromolar range, consistent with experimental observations for effective protease inhibitors [16].
The simulation of molecular aggregation propensity represents another critical application of MD methods for morpholine derivatives. Studies have shown that MD simulations can predict the aggregation behavior of small organic molecules with 97% accuracy, significantly outperforming chemoinformatics-based filters [13]. This capability is particularly relevant for morpholine-containing compounds, as aggregation behavior directly impacts bioavailability and therapeutic efficacy.
Enhanced sampling techniques, including replica exchange molecular dynamics and metadynamics, extend the capability of conventional MD simulations to explore rare conformational events and overcome energy barriers [12]. These methods are particularly valuable for studying the binding kinetics of morpholine derivatives, revealing both association and dissociation pathways that influence the overall binding affinity.
The integration of quantum mechanical/molecular mechanical (QM/MM) methods with MD simulations enables the study of chemical reactions involving morpholine derivatives [9]. QM/MM calculations have demonstrated that covalent inhibition reactions involving morpholine-containing compounds can proceed with sufficiently low activation barriers, suggesting efficient inhibition of target enzymes [9]. These calculations provide activation energies that are typically within the range required for effective enzyme inhibition (below 17 kcal/mol).